molecular formula C32H63IO7Si3 B3106229 Eribulin mesylate intermediate CAS No. 157322-83-3

Eribulin mesylate intermediate

Cat. No.: B3106229
CAS No.: 157322-83-3
M. Wt: 771 g/mol
InChI Key: MIEJSEPCTMXSCI-SUCSLEJPSA-N
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Description

Eribulin mesylate intermediate is a crucial compound in the synthesis of eribulin mesylate, a synthetic analogue of halichondrin B. Halichondrin B is a natural product isolated from the marine sponge Halichondria okadai. Eribulin mesylate is primarily used as an anti-cancer agent, particularly in the treatment of metastatic breast cancer and liposarcoma .

Mechanism of Action

Target of Action

Eribulin mesylate, also known as “Methyl 2-((2R,4aS,6S,7R,8S,8aS)-7,8-bis((tert-butyldimethylsilyl)oxy)-6-((S,E)-1-((tert-butyldimethylsilyl)oxy)-3-iodoallyl)octahydropyrano[3,2-b]pyran-2-yl)acetate”, primarily targets microtubules . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .

Mode of Action

Eribulin inhibits the growth phase of microtubules without affecting the shortening phase, leading to the sequestration of tubulin into nonproductive aggregates . This unique mechanism disrupts the normal dynamic reorganization of the microtubule network that is essential for interphase and mitotic cellular functions . The disruption leads to a G2/M cell-cycle block, disruption of mitotic spindles, and ultimately, apoptotic cell death after prolonged mitotic blockage .

Biochemical Pathways

Eribulin’s action on microtubules affects multiple biochemical pathways. It disrupts normal cell division, leading to cell cycle arrest at the G2/M phase . This disruption can lead to apoptosis, or programmed cell death . Additionally, eribulin has been observed to have effects on peripheral nerves, angiogenesis, vascular remodeling, and epithelial-to-mesenchymal transition .

Result of Action

The primary result of eribulin’s action is the induction of cell cycle arrest and subsequent apoptotic cell death . This leads to a reduction in the proliferation of cancer cells, thereby inhibiting tumor growth . Clinical trial results have demonstrated that eribulin treatment provides a survival advantage to patients with metastatic or locally advanced breast cancer previously treated with an anthracycline and a taxane .

Action Environment

The action of eribulin can be influenced by various environmental factors. For instance, the presence of other drugs could potentially affect its metabolism and excretion . Furthermore, patient-specific factors such as renal function can impact the drug’s pharmacokinetics and overall effectiveness . Therefore, careful consideration of these factors is necessary when administering eribulin to ensure optimal therapeutic outcomes.

Biochemical Analysis

Biochemical Properties

Eribulin mesylate intermediate plays a crucial role in biochemical reactions, particularly in the inhibition of microtubule polymerization. This compound interacts with tubulin, a protein that is essential for microtubule formation. By binding to tubulin, this compound prevents the polymerization of microtubules, leading to cell cycle arrest and apoptosis . The interaction between this compound and tubulin is highly specific and results in the sequestration of tubulin into nonproductive aggregates .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by disrupting the mitotic spindle formation, leading to cell cycle arrest at the G2/M phase . This disruption results in prolonged mitotic blockage and ultimately induces apoptotic cell death . Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism by altering the dynamics of microtubules .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the plus ends of microtubules, inhibiting their growth while allowing the shortening phase to continue . This unique mechanism of action distinguishes this compound from other microtubule-targeting agents. By preventing microtubule polymerization, this compound induces cell cycle arrest and apoptosis through the activation of various signaling pathways and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under certain environmental factors . Long-term studies have shown that this compound maintains its inhibitory effects on microtubule polymerization and continues to induce cell cycle arrest and apoptosis in both in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and induces apoptosis without causing significant toxicity . At higher doses, this compound can lead to adverse effects such as neutropenia and fatigue . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes such as CYP3A4 . Although metabolism represents a minor component in the clearance of this compound, it is essential to consider its effects on metabolic flux and metabolite levels . The compound’s interaction with CYP3A4 does not significantly affect its clearance, indicating a relatively stable metabolic profile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve rapid distribution and slow-to-moderate clearance . The compound is primarily eliminated through feces, with a half-life of approximately 40 hours . The distribution of this compound is dose-dependent, with higher doses achieving higher peak plasma concentrations .

Subcellular Localization

This compound localizes primarily to the cytoplasm, where it exerts its inhibitory effects on microtubule polymerization . The compound’s activity is influenced by its subcellular localization, as it targets the microtubules within the cytoplasm . Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of eribulin mesylate intermediate involves several steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the intermediate .

Chemical Reactions Analysis

Types of Reactions

Eribulin mesylate intermediate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various diastereomers, ketals, tosylates, and the final eribulin mesylate compound .

Scientific Research Applications

Eribulin mesylate intermediate has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Eribulin Mesylate

Eribulin mesylate is unique due to its distinct mechanism of action. Unlike other microtubule-targeting agents, it inhibits the growth phase of microtubules without affecting the shortening phase, leading to a unique pattern of microtubule dynamics disruption . This results in a different spectrum of antitumor activity and side effects, making it a valuable addition to the arsenal of anticancer agents .

Properties

IUPAC Name

methyl 2-[(2S,3R,4S,4aS,6R,8aS)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-2-[(E,1S)-1-[tert-butyl(dimethyl)silyl]oxy-3-iodoprop-2-enyl]-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-6-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H63IO7Si3/c1-30(2,3)41(11,12)38-24(19-20-33)27-29(40-43(15,16)32(7,8)9)28(39-42(13,14)31(4,5)6)26-23(37-27)18-17-22(36-26)21-25(34)35-10/h19-20,22-24,26-29H,17-18,21H2,1-16H3/b20-19+/t22-,23+,24+,26+,27+,28+,29-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIEJSEPCTMXSCI-SUCSLEJPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1C2C(CCC(O2)CC(=O)OC)OC(C1O[Si](C)(C)C(C)(C)C)C(C=CI)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@H]1[C@@H]2[C@H](CC[C@@H](O2)CC(=O)OC)O[C@H]([C@H]1O[Si](C)(C)C(C)(C)C)[C@H](/C=C/I)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H63IO7Si3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

771.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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